Diammonium nickel disulfate hexahydrate

説明

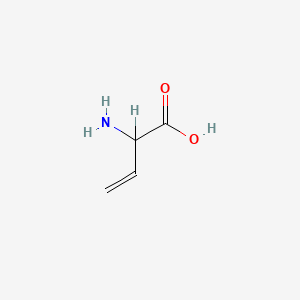

Diammonium nickel disulfate hexahydrate, also known as nickel ammonium sulfate hexahydrate, is a chemical compound with the formula (NH4)2Ni(SO4)2.6H2O . It is a type of chemical entity and a subclass of hydrate .

Synthesis Analysis

The synthesis of Diammonium nickel disulfate hexahydrate involves the preparation of a double salt from stoichiometric amounts of its component salts . The process includes mixing ammonium sulfate, (NH4)2SO4, and nickel (II) sulfate hexahydrate, NiSO4.6H2O, in a beaker, adding hot deionized water, and stirring to dissolve the solids . Another method involves storing nanocrystalline nickel sulfide composites under ambient conditions over several months .Molecular Structure Analysis

The molecular formula of Diammonium nickel disulfate hexahydrate is H20N2NiO14S2 . The compound has a molar mass of 262.848 Da .Chemical Reactions Analysis

Nickel compounds, including Diammonium nickel disulfate hexahydrate, are known to exhibit various oxidation states . The mode of action for the carcinogenicity of nickel compounds involves indirect genotoxic and non-genotoxic effects .Physical And Chemical Properties Analysis

Diammonium nickel disulfate hexahydrate has a vapor density of 2.07 (vs air) . It is slightly soluble in water .科学的研究の応用

Optical Properties

- Optical Absorption Spectrum Analysis : Diammonium nickel bis(tetrafluoroberyllate) hexahydrate exhibits characteristics of the Ni2+ ion in an octahedral crystal field. This compound's spectrum shows splitting at liquid nitrogen temperature due to spin-orbit interaction (Moorthy et al., 1985).

Molecular Motions and Phase Transitions

- Molecular Motions Study : Research on diammonium hydrazinium(+2) disulfate has highlighted phase transitions and molecular motions in this compound. The study identifies different types of reorienting NH+4 groups and NH3 groups, indicating its complex molecular behavior (Harrell, 1985).

Electron Density and Crystallography

- Electron Density Analysis : The electron density in related compounds such as diammonium hexaaquacopper(II) disulfate-d20 has been studied, revealing details about thermal and positional parameters, which are crucial in crystallography (Figgis et al., 1993).

Environmental Applications

- Environmental Remediation : Nitrogen-doped bamboo-like carbon nanotubes encapsulated with nickel nanoparticles (Ni@NCNTs) have shown promising applications in environmental remediation, specifically for the removal of emerging contaminants (Kang et al., 2018).

Electrochromic Properties

- Electrochromic Applications : Nickel oxide (NiO) micro/nanoflowers, synthesized through hydrothermal treatment followed by calcination, have fast coloration/bleaching response, suggesting applications in smart windows (Zhao et al., 2015).

Phytomining and Chemical Production

- Nickel Ammonium Disulfate Production : A process for the valorization of nickel accumulated in plants through the production of Ni ammonium disulfate salt has been developed, highlighting the compound's potential industrial value (Barbaroux et al., 2012).

Jahn-Teller Distortions

- Study of Jahn-Teller Distortions : Charge density around Jahn-Teller-distorted sites in similar compounds has been explored, providing insights into the electronic structure of such distorted complexes (Figgis et al., 1992).

Water Treatment

- Water Treatment Technologies : The synthesis of magnetic nickel ferrite/carbon sphere composites and their application in water treatment processes, particularly in the activation of persulfate for pollutant elimination, have been studied, showing the utility of nickel compounds in environmental technologies (Wang et al., 2019).

Crystal Structure Analysis

- Crystal Growth and Characterization : The growth and characterization of diammonium copper disulphate hexahydrate, a related compound, have been analyzed, offering insights into the crystal structure and properties of similar nickel compounds (Sankari & Perumal, 2014).

Safety and Hazards

作用機序

Target of Action

As a nickel compound, it may interact with various biological molecules, including proteins and dna .

Mode of Action

As a nickel compound, it may form complexes with proteins and DNA, altering their structure and function .

Pharmacokinetics

As a nickel compound, it is expected to be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

As a nickel compound, it may induce changes in cellular processes, potentially leading to various biological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of diammonium nickel disulfate hexahydrate. For instance, its solubility might be affected by the pH of the environment .

特性

IUPAC Name |

azane;hydrogen sulfate;nickel(2+);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAXHDZFDUTLY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20N2NiO14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15699-18-0 (Parent), 14701-22-5 (Parent) | |

| Record name | Nickel ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium nickel disulfate hexahydrate | |

CAS RN |

7785-20-8 | |

| Record name | Nickel ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)